molecular formula C6H13NO2 B13504378 1-(Morpholin-3-yl)ethan-1-ol

1-(Morpholin-3-yl)ethan-1-ol

Cat. No.: B13504378
M. Wt: 131.17 g/mol
InChI Key: MIPYXCVVRIPBAX-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the reduction of 1-(Morpholin-3-yl)ethanone using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol or ethanol, at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize high-pressure reactors and advanced catalytic systems to optimize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(Morpholin-3-yl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield morpholine and ethanol, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 1-(Morpholin-3-yl)ethanone.

    Reduction: Morpholine and ethanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

1-(Morpholin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-3-yl)ethan-1-ol: A structural isomer with similar properties but different reactivity.

    1-(Morpholin-2-yl)ethan-1-ol: Another isomer with distinct chemical behavior.

    Morpholine: The parent compound, which lacks the ethan-1-ol group.

Uniqueness

1-(Morpholin-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a morpholine ring and an ethan-1-ol group allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-morpholin-3-ylethanol

InChI

InChI=1S/C6H13NO2/c1-5(8)6-4-9-3-2-7-6/h5-8H,2-4H2,1H3

InChI Key

MIPYXCVVRIPBAX-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCN1)O

Origin of Product

United States

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